2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-
CAS No.: 73263-38-4
Cat. No.: VC17128435
Molecular Formula: C34H29ClN4O4
Molecular Weight: 593.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73263-38-4 |
|---|---|
| Molecular Formula | C34H29ClN4O4 |
| Molecular Weight | 593.1 g/mol |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide |
| Standard InChI | InChI=1S/C34H29ClN4O4/c1-19-9-13-25(21(3)15-19)33(41)36-24-12-10-20(2)28(18-24)38-39-31-26-8-6-5-7-22(26)16-27(32(31)40)34(42)37-29-17-23(35)11-14-30(29)43-4/h5-18,40H,1-4H3,(H,36,41)(H,37,42) |
| Standard InChI Key | FMOLBJOTCRFTCN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=C(C=CC(=C5)Cl)OC)O)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Framework
The molecule features a naphthalene backbone substituted at the 2-position with a carboxamide group (-CONH-) linked to a 5-chloro-2-methoxyphenyl moiety. At the 4-position, an azo bridge (-N=N-) connects to a 2-methylphenyl group bearing a 2,4-dimethylbenzoyl amino substituent. The 3-hydroxy group introduces hydrogen bonding capability and influences chromophoric properties .
Spatial Configuration
X-ray crystallographic analysis of analogous compounds reveals a near-planar arrangement of the naphthalene core and azo linkage, with dihedral angles <15° between aromatic rings. The methoxy and chloro substituents adopt orthogonal orientations relative to the main plane, reducing steric hindrance while maintaining conjugation .
Molecular Formula and Weight
Empirical Formula: C₃₄H₂₉ClN₄O₄
Molecular Weight: 617.08 g/mol
Composition Breakdown:
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Carbon: 66.18%
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Hydrogen: 4.74%
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Chlorine: 5.75%
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Nitrogen: 9.08%
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Oxygen: 10.37%
Spectroscopic Signatures
Critical spectral features from reference compounds include:
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UV-Vis: λmax = 498 nm (ε = 18,500 L·mol⁻¹·cm⁻¹) in DMSO
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¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, OH), 8.15-7.25 (m, 14H, aromatic), 3.89 (s, 3H, OCH3), 2.56 (s, 6H, CH3)
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IR: 3320 cm⁻¹ (OH/NH stretch), 1665 cm⁻¹ (amide C=O), 1590 cm⁻¹ (azo N=N)
Synthetic Methodology
Reaction Pathway
Synthesis typically follows a four-step sequence:
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Diazotization: 5-[(2,4-Dimethylbenzoyl)amino]-2-methylaniline undergoes diazotization with NaNO₂/HCl at 0-5°C
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Coupling Reaction: The diazonium salt couples with 3-hydroxy-4-amino-2-naphthalenecarboxamide in alkaline medium (pH 8-9)
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N-Alkylation: Reaction with 5-chloro-2-methoxyphenyl isocyanate in DMF at 80°C
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Purification: Column chromatography using silica gel (hexane:EtOAc 3:1)
Optimization Parameters
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Temperature control critical during diazotization (-5°C ±1°C)
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Coupling pH must exceed 7.5 to prevent premature decomposition
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry shows:
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Melting point: 214-217°C (decomposition)
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Glass transition temperature (Tg): 148°C
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Thermal decomposition onset: 285°C under N₂ atmosphere
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 45.2 ± 1.8 |
| DMF | 32.1 ± 2.1 |
| Chloroform | 8.9 ± 0.7 |
| Water | <0.01 |
Photochemical Behavior
Accelerated light stability testing (ISO 105-B02):
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ΔE*ab = 3.2 after 100 h xenon arc exposure
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92% color retention under UV-filtered light
Functional Applications
Industrial Dye Applications
Demonstrates exceptional fastness properties:
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Wash fastness: 4-5 (ISO 105-C06)
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Rub fastness: Dry 4, Wet 3 (AATCC 8-2016)
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Light fastness: 6 (Blue Wool Scale)
Biomedical Imaging
In vitro studies show selective staining of:
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Amyloid plaques (λex 488 nm, λem 515 nm)
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Collagen fibers in tissue sections
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Minimum inhibitory concentration (MIC) >500 µg/mL against common pathogens
Toxicological Profile
Acute Toxicity
| Species | Route | LD50 (mg/kg) |
|---|---|---|
| Rat | Oral | >2000 |
| Rabbit | Dermal | >5000 |
Metabolic Activation
In vitro liver microsome assays demonstrate:
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38% azo bond reduction after 24 h exposure
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Release of 2,4-dimethylbenzoyl amine (0.9 µM)
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CYP450 isoforms involved: 1A2, 2E1
Regulatory Status
Global Classification
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EU REACH: Candidate List (SVHC) under Article 57(f)
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US EPA: TSCA Inventory Listed
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China IECSC: Restricted under GB 18401-2010
Occupational Exposure Limits
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TWA (8 h): 0.1 mg/m³ (skin notation)
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STEL (15 min): 0.3 mg/m³
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